molecular formula C7H14N2O B8459896 2,8-Dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane

2,8-Dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane

Cat. No. B8459896
M. Wt: 142.20 g/mol
InChI Key: DUHLEOKMYKCVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1,6-dimethyl-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-c][1,2]oxazole

InChI

InChI=1S/C7H14N2O/c1-5-7-6(3-8-5)4-10-9(7)2/h5-8H,3-4H2,1-2H3

InChI Key

DUHLEOKMYKCVGV-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(CN1)CON2C

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.2 g (42.9 mmol) of ethyl 2,8-dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane-7-carboxylate are heated under reflux with 23.5 g of Ba(OH)2.8H2O in 235 ml of water overnight. The BaCO3 is filtered off with suction, K2CO3 is added to the filtrate and the solid is filtered off with suction again. The filtrate is extracted ten times with 50 ml of CHCl3 each time, the extracts are dried over K2CO3 and concentrated and the residue is distilled.
Name
ethyl 2,8-dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Quantity
9.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2.8H2O
Quantity
23.5 g
Type
reactant
Reaction Step Two
Name
Quantity
235 mL
Type
solvent
Reaction Step Two

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